Isozyme-Selective Translocation: ψεRACK Induces εPKC but Not αPKC Translocation in Cardiac Myocytes
In neonatal rat cardiac myocytes, ψεRACK (HDAPIGYD; PKCepsilon 85-92) induced selective translocation of εPKC but did not induce translocation of αPKC, as demonstrated by western blot analysis of cytosolic and particulate fractions following peptide treatment [1]. This is in direct contrast to the non-selective PKC activator phorbol-12-myristate 13-acetate (PMA), which translocates multiple PKC isozymes, and to the εPKC-selective inhibitor εV1-2 (EAVSLKPT), which binds εRACK rather than the RACK-binding site on εPKC and inhibits rather than activates translocation [1]. The NψεRACK mutant (HNAPIGYD), in which aspartate is substituted with asparagine, acted as an εPKC translocation antagonist and inhibited ψεRACK-induced εPKC translocation when co-administered [1].
| Evidence Dimension | Isozyme-selective translocation (εPKC vs αPKC) in neonatal cardiac myocytes |
|---|---|
| Target Compound Data | ψεRACK (HDAPIGYD, 100 nM–1 μM): induces εPKC translocation; does NOT induce αPKC translocation |
| Comparator Or Baseline | PMA (1 nM): non-selective translocation of multiple PKC isozymes; NψεRACK (HNAPIGYD): inhibits εPKC translocation; εV1-2 (EAVSLKPT, 1 μM): inhibits εPKC translocation by binding εRACK |
| Quantified Difference | ψεRACK selectively translocates εPKC only; αPKC translocation is absent in ψεRACK-treated cells vs. PMA-treated cells (western blot, Fig. 3 of Liron et al. 2007) |
| Conditions | Neonatal rat cardiac myocyte primary cultures; peptides introduced via transient permeabilization or Antennapedia carrier conjugate; 15 min peptide pre-treatment ± 1 nM PMA; western blot of cytosolic/particulate fractions with PKC isozyme-specific antibodies |
Why This Matters
This demonstrates that PKCepsilon (85-92) provides εPKC-exclusive activation, enabling researchers to dissect εPKC-specific signaling without confounding activation of α, β, or δ PKC isozymes—a critical requirement for target validation studies.
- [1] Liron T, Chen LE, Khaner H, Vallentin A, Mochly-Rosen D. Rational design of a selective antagonist of epsilon protein kinase C derived from the selective allosteric agonist, pseudo-RACK peptide. J Mol Cell Cardiol. 2007 Apr;42(4):835-41. doi: 10.1016/j.yjmcc.2007.01.007. PMID: 17337000; PMCID: PMC1978508. (See Fig. 3: translocation selectivity data; Fig. 1B: εV1-2 inhibitor data; Fig. 2: NψεRACK and AψεRACK mutant data.) View Source
